molecular formula C17H17ClN2O2S B4818129 ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate

ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4818129
M. Wt: 348.8 g/mol
InChI Key: ZHRRAZOIUVGJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has been widely used in scientific research. This compound is also known as Carbendazim, which is a systemic fungicide and a benzimidazole compound. Carbendazim is used to control the growth of fungi and is commonly used in agriculture.

Mechanism of Action

The mechanism of action of Ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate involves the inhibition of microtubule assembly in fungal cells. This leads to the disruption of normal cell division and growth, ultimately leading to the death of the fungus.
Biochemical and Physiological Effects:
Ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate has been shown to have a range of biochemical and physiological effects on various organisms. In plants, this compound has been shown to inhibit root growth and reduce photosynthesis. In animals, this compound has been shown to have toxic effects on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate in lab experiments is its ability to selectively inhibit fungal growth. This allows researchers to study the effects of fungicides on different organisms without affecting non-fungal organisms. However, one limitation of using this compound is its potential toxicity to animals, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of Ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate. One direction is the development of more selective and less toxic fungicides based on the structure of this compound. Another direction is the study of the effects of fungicides on the microbiome of soil and plant systems. Additionally, the effects of fungicides on non-target organisms, such as bees and other pollinators, could also be studied to better understand the environmental impact of these compounds.

Scientific Research Applications

Ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate has been widely used in scientific research as a fungicide and as a tool to study the effects of fungicides on various organisms. This compound has been used in studies on the effects of fungicides on soil microorganisms, plants, and animals.

properties

IUPAC Name

ethyl 3-[(3-chloro-4-methylphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-3-22-16(21)12-5-4-6-13(9-12)19-17(23)20-14-8-7-11(2)15(18)10-14/h4-10H,3H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRRAZOIUVGJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.